molecular formula C12H12O2 B12077562 2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- CAS No. 855871-36-2

2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl-

Cat. No.: B12077562
CAS No.: 855871-36-2
M. Wt: 188.22 g/mol
InChI Key: VNFBSFMLDHPZMB-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- (hereafter referred to as the di-allyl derivative) is a quinone-based compound characterized by two allyl (2-propen-1-yl) substituents at the 2- and 5-positions of the cyclohexadienedione core. The parent compound, 2,5-cyclohexadiene-1,4-dione, is known for its role in oxidative stress and DNA damage via redox cycling , and substitutions like allyl groups modulate its reactivity and applications.

Properties

CAS No.

855871-36-2

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2,5-bis(prop-2-enyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H12O2/c1-3-5-9-7-12(14)10(6-4-2)8-11(9)13/h3-4,7-8H,1-2,5-6H2

InChI Key

VNFBSFMLDHPZMB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=O)C(=CC1=O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- can be achieved through several synthetic routes. One common method involves the alkylation of 2,5-cyclohexadiene-1,4-dione with propenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexadiene-1,4-dione, followed by the addition of the propenyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, the use of catalysts and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound’s allyl-substituted quinone structure enables participation in [2+2] and [4+2] cycloadditions.

  • [2+2] Photocycloaddition :
    Under UV irradiation (λ = 254–300 nm), the allyl groups undergo intramolecular or intermolecular [2+2] reactions. For example, irradiation in non-polar solvents (e.g., THF) induces crosslinking via cyclobutane ring formation. This reaction is stereospecific, favoring cis-anti-cis configurations due to orbital alignment in the excited triplet state .
    Example :

    Reaction TypeConditionsProductYield
    Intramolecular [2+2]UV (254 nm), THFBicyclo[3.2.0]heptane derivative62–71%
  • [4+2] Diels-Alder Reaction :
    The quinone acts as a dienophile, reacting with conjugated dienes (e.g., 1,3-butadiene) to form bicyclic adducts. Electron-withdrawing carbonyl groups enhance reactivity by lowering the LUMO energy .

Redox Reactions

The quinone core undergoes reversible reduction to hydroquinone derivatives (1,4-dihydroxybenzene analogs), which can re-oxidize under aerobic conditions.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Na₂S₂O₄) convert the dione to a hydroquinone, altering the electronic environment of the allyl substituents.
    Key Data :

    • Reduction potential (E₀) of unsubstituted p-benzoquinone: +0.71 V (vs SHE) .

    • Allyl groups slightly lower E₀ due to electron-donating effects.

Electrophilic and Radical Additions

  • Epoxidation :
    Allyl groups react with peracids (e.g., mCPBA) to form epoxides. The reaction proceeds via a concerted mechanism, with regioselectivity influenced by the quinone’s electron-withdrawing effects .
    Example :

    ReagentProductSelectivity
    mCPBA2,5-di-epoxide>90% (trans-epoxide)
  • Radical Polymerization :
    Under initiators (e.g., AIBN), allyl groups undergo radical chain-growth polymerization, forming crosslinked networks. This property is exploited in resin synthesis .

Thermal and Acid-Catalyzed Rearrangements

  • Claisen Rearrangement :
    Heating (150–200°C) induces -sigmatropic shifts of allyl groups, yielding γ,δ-unsaturated carbonyl derivatives. For example, one allyl group may migrate to the adjacent carbonyl oxygen, forming a phenolic ether intermediate .

Oxidative Degradation

Strong oxidants (e.g., KMnO₄) cleave allyl groups to carboxylic acids. The reaction proceeds via ozonolysis-like pathways, generating ketones or acids depending on conditions .

Scientific Research Applications

Pharmacological Applications

1. HIV-1 Reverse Transcriptase Inhibition

One of the most notable applications of 2,5-Cyclohexadiene-1,4-dione is its role as an inhibitor of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the HIV virus, making it a prime target for antiretroviral therapies. Studies have shown that compounds similar to asterriquinone C1 exhibit significant inhibitory effects on this enzyme, suggesting potential for development into therapeutic agents against HIV .

2. Antifungal Activity

Asterriquinone C1 has been identified as a metabolite produced by certain fungi, such as Annulohypoxylon truncatum. Research indicates that this compound exhibits antifungal properties, which could be leveraged in developing new antifungal treatments. The compound's ability to inhibit fungal growth may be attributed to its interference with cellular processes in fungi .

Biochemical Research

3. Role in Metabolic Pathways

The compound has been studied for its involvement in various metabolic pathways within organisms. Its structure allows it to participate in redox reactions, potentially influencing metabolic processes. Understanding these pathways can provide insights into how similar compounds can be utilized in metabolic engineering or synthetic biology .

4. Potential Antioxidant Properties

There is growing interest in the antioxidant properties of asterriquinone C1. Compounds with similar structures have shown the ability to scavenge free radicals, which are implicated in numerous diseases including cancer and neurodegenerative disorders. Research into the antioxidant capacity of this compound could lead to its application in nutraceuticals or functional foods aimed at promoting health and preventing disease .

Toxicological Considerations

While exploring the applications of 2,5-Cyclohexadiene-1,4-dione, it is essential to consider its toxicity profile. The compound has been reported to be toxic if ingested or inhaled and can cause skin and eye irritation. Safety data sheets emphasize the need for caution when handling this compound in laboratory settings .

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that generate reactive oxygen species. These reactive species can induce oxidative stress in cells, leading to various biological effects. Additionally, the compound may interact with enzymes and proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The di-allyl derivative is compared below with structurally related cyclohexadienediones, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Reactivity and Stability

  • Allyl vs. Alkyl Groups :

    • The di-allyl derivative’s unsaturated allyl groups introduce conjugation and reactivity toward electrophilic addition or radical reactions, unlike saturated alkyl analogs (e.g., 2-ethyl- or 2-isobutyl derivatives) .
    • Example: 2-(2-Methylpropyl)-2,5-cyclohexadiene-1,4-dione (isobutyl substituent) has a higher predicted boiling point (435°C) and density (1.199 g/cm³) due to increased van der Waals interactions compared to the less bulky allyl groups .
  • Electron-Donating vs. Neutral Substituents: Methoxy or hydroxyl groups (e.g., 2,5-dihydroxy-3,6-dimethyl derivatives) enhance solubility via hydrogen bonding but reduce redox activity by stabilizing the quinone structure .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Predicted LogP Key Properties
Di-allyl derivative 2,5-di-2-propen-1-yl ~246.3 ~3.2 High lipophilicity, reactive double bonds
2,5-Dihydroxy-3,6-dimethyl derivative 2,5-OH; 3,6-CH₃ 182.2 ~1.5 Water-soluble, antioxidant potential
3-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl] derivative Terpene chain (geranyl) 344.2 ~5.8 Enhanced membrane permeability
2-Isobutyl derivative 2-(2-methylpropyl) 190.2 ~2.7 High boiling point, stable

Research Findings and Key Insights

Structural Flexibility : Allyl substitutions balance reactivity and lipophilicity, making the di-allyl derivative suitable for applications requiring controlled redox activity .

Toxicity Trade-offs : While allyl groups may enhance bioactivity, they could exacerbate oxidative damage compared to methoxy/hydroxy derivatives .

Synthetic Utility : The allyl groups enable further functionalization (e.g., thiol-ene reactions), a feature less accessible in saturated alkyl analogs .

Biological Activity

2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl-, commonly referred to as a derivative of p-benzoquinone, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula: C₉H₈O₂
  • Molecular Weight: 152.16 g/mol
  • CAS Number: Not explicitly provided in the sources but related to p-benzoquinone derivatives.

Biological Activity Overview

The biological activity of 2,5-cyclohexadiene-1,4-dione derivatives has been studied extensively for their potential anticancer properties. These compounds exhibit various mechanisms of action including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.
  • Generation of reactive oxygen species (ROS) leading to oxidative stress in target cells.

Apoptosis Induction

Research indicates that derivatives such as 2,5-di-2-propen-1-yl induce apoptosis through:

  • Caspase Activation: The activation of caspases leads to programmed cell death.
  • Poly(ADP-ribose) polymerase (PARP) Cleavage: This process is indicative of cellular apoptosis.
  • Reactive Oxygen Species (ROS) Production: Increased ROS levels can damage cellular components and trigger apoptotic pathways .

Antiproliferative Effects

Studies have demonstrated that these compounds can significantly inhibit the proliferation of various human tumor cell lines. For instance:

  • Cytotoxicity: Compounds structurally similar to 2,5-cyclohexadiene have shown high cytotoxicity against melanoma and breast cancer cell lines .

Case Studies and Research Findings

Several studies highlight the efficacy of 2,5-cyclohexadiene derivatives in cancer treatment:

  • Study on Cytotoxicity:
    • A study assessed the cytotoxic effects of various substituted cyclohexadiene derivatives on human tumor cell lines. The results showed that specific substitutions enhanced bioactivity significantly compared to the parent compound .
    CompoundCell Line TestedIC₅₀ (µM)
    Compound VM14 Melanoma15
    Compound XIIMCF7 Breast Cancer20
  • Mechanistic Insights:
    • Another investigation focused on the mechanisms behind the antiproliferative action of these compounds, revealing that they induce apoptosis via ROS generation and caspase activation .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects:

  • Acute Toxicity: The compound exhibits moderate acute toxicity upon oral and inhalation exposure.
  • Irritation Potential: It is known to irritate skin and mucous membranes .

Q & A

Q. What are the recommended synthetic routes for preparing 2,5-di-2-propen-1-yl-1,4-cyclohexadienedione?

  • Methodological Answer : The compound can be synthesized via allylation reactions on the quinone core. A plausible route involves reacting 1,4-cyclohexadienedione with allyl halides (e.g., allyl bromide) under basic conditions to introduce propenyl groups at positions 2 and 5. Catalytic systems like phase-transfer catalysts or transition metals (e.g., Pd) may enhance regioselectivity . Purification typically involves column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate). Confirm success via TLC and preliminary NMR analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify propenyl substituents (δ 5–6 ppm for vinyl protons, δ 120–130 ppm for carbons) and quinone carbonyls (δ 180–190 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (~1650–1700 cm1^{-1}) and C=C bonds (~1600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. 218.12 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemical ambiguities if crystalline .

Q. How do propenyl groups affect solubility and stability?

  • Methodological Answer : Propenyl substituents increase hydrophobicity (logP ~2.5 predicted) compared to unsubstituted quinones, reducing aqueous solubility. Stability tests under varying pH (e.g., 1–14) and temperatures (25–100°C) should employ UV-Vis spectroscopy to monitor decomposition. Under acidic conditions, the quinone core may undergo reduction, while basic conditions could trigger nucleophilic attacks on the carbonyl groups .

Advanced Research Questions

Q. What mechanistic insights exist for electrocyclization or [4+2] cycloaddition reactions involving this compound?

  • Methodological Answer : The conjugated dienone system enables electrocyclization under thermal or photochemical conditions. For example, heating in toluene may induce a 6π-electrocyclic ring closure, forming a bicyclic intermediate. [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) can be studied using DFT calculations to predict transition states and regioselectivity. Monitor reaction progress via 1^1H NMR and isolate adducts via recrystallization .

Q. How can computational methods predict regioselectivity in electrophilic additions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites. For example, propenyl groups donate electron density via conjugation, making the quinone's β-carbons more nucleophilic. Validate predictions experimentally by reacting with electrophiles (e.g., bromine) and analyzing products via LC-MS .

Q. What strategies resolve contradictions in redox behavior studies?

  • Methodological Answer : Conflicting redox data (e.g., reduction potentials) may arise from solvent effects or impurities. Standardize experiments using cyclic voltammetry in anhydrous DMF with 0.1 M TBAPF6_6 as the electrolyte. Compare results with computational redox potentials (e.g., using Gaussian). For irreproducible results, employ controlled atmosphere gloveboxes to eliminate oxygen/moisture interference .

Key Research Considerations

  • Safety : Handle in a fume hood due to potential dust hazards; use PPE for electrophilic reagents .
  • Data Reproducibility : Calibrate instruments regularly and validate synthetic routes with independent replicates.
  • Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling to accelerate mechanistic studies.

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